Aluminum tungstate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

Al2O12W3 |

|---|---|

Molecular Weight |

797.5 g/mol |

IUPAC Name |

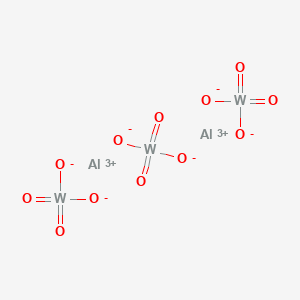

dialuminum;dioxido(dioxo)tungsten |

InChI |

InChI=1S/2Al.12O.3W/q2*+3;;;;;;;6*-1;;; |

InChI Key |

AYUPOFGSVXZECO-UHFFFAOYSA-N |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Al+3].[Al+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Aluminum Tungstate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum tungstate (B81510) (Al₂O₉W₂) is an inorganic compound that has garnered significant interest within the scientific community due to its unique thermal properties, most notably its negative thermal expansion (NTE). This property, where the material contracts upon heating and expands upon cooling, makes it a candidate for the development of advanced composites with tailored thermal expansion characteristics. Its potential applications span various fields, including electronics, optics, and catalysis. This technical guide provides a comprehensive overview of the fundamental properties of aluminum tungstate, detailing its chemical, physical, thermal, and mechanical characteristics. The information is presented to aid researchers and professionals in understanding and utilizing this novel material.

Chemical and Physical Properties

This compound is a white, odorless crystalline solid.[1] A summary of its key chemical and physical identifiers is presented in Table 1.

Table 1: Chemical and Physical Identification of this compound

| Property | Value | Reference |

| Chemical Formula | Al₂(WO₄)₃ | [2] |

| Alternate Formula | Al₂O₉W₂ | [2] |

| Molecular Weight | 797.48 g/mol | [2] |

| Appearance | White Powder | [1] |

| CAS Number | 15123-82-7 | [2] |

Crystal Structure

This compound crystallizes in an orthorthorhombic lattice system, belonging to the space group Pbcn (No. 60). This structure is characterized by a framework of corner-sharing WO₄ tetrahedra and AlO₆ octahedra. The unique arrangement and tilting of these polyhedra upon heating are responsible for the material's negative thermal expansion behavior.

// Unit cell parameters node [shape=none, margin=0]; parameters [label="Unit Cell Parameters:\na = 12.582(2) Å\nb = 9.051(1) Å\nc = 9.128(2) Å\nVolume = 1039.5(3) ų", fontcolor="#202124"]; } Caption: Orthorhombic crystal structure of Al₂(WO₄)₃.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pbcn (No. 60) | [3] |

| Lattice Parameter a | 12.582(2) Å | [3] |

| Lattice Parameter b | 9.051(1) Å | [3] |

| Lattice Parameter c | 9.128(2) Å | [3] |

| Unit Cell Volume | 1039.5(3) ų | [3] |

Thermal Properties

The most notable thermal property of this compound is its negative thermal expansion. The material undergoes contraction over a wide temperature range. Its thermal stability is also a key characteristic, with degradation observed at high temperatures.

Table 3: Thermal Properties of this compound

| Property | Value | Conditions | Reference |

| Coefficient of Thermal Expansion (CTE) | -1.5 x 10⁻⁶ K⁻¹ | 25 to 850 °C | [3] |

| Crystallization Temperature | ~600 °C | From co-precipitated amorphous precursor | [4] |

| Degradation Temperature | ~1200 °C | Starts to degrade | [4] |

| Melting Point | Not available | - | |

| Specific Heat Capacity | Not available | - | |

| Thermal Conductivity | Not available | - |

For context, the specific heat capacity of pure aluminum is approximately 0.900 kJ/kg·K, and for tungsten, it is around 0.133 kJ/kg·K.[1][5] The thermal conductivity of pure aluminum is high, about 237 W/(m·K), while for tungsten it is approximately 174 W/(m·K).[6]

Mechanical Properties

There is limited direct experimental data on the mechanical properties of monolithic this compound. However, estimations can be inferred from the properties of its constituent elements and related compounds.

Table 4: Mechanical Properties of this compound (Estimations and Context)

| Property | Value | Notes | Reference |

| Young's Modulus | Not available | For context, Young's modulus for Al₂O₃ is ~300-400 GPa, and for Tungsten is ~411 GPa. | [7] |

| Hardness | Not available | Expected to be a hard ceramic material. |

Experimental Protocols

The characterization of this compound involves several standard analytical techniques to determine its fundamental properties.

Synthesis

A common method for synthesizing this compound powder is through a conventional solid-state reaction.[3] This involves:

-

Mixing: Stoichiometric amounts of high-purity aluminum oxide (Al₂O₃) and tungsten trioxide (WO₃) powders are intimately mixed.

-

Calcination: The mixture is heated in a furnace at elevated temperatures (e.g., 800-1000 °C) for an extended period (e.g., 24-48 hours) with intermittent grinding to ensure homogeneity and complete reaction.

Another method is co-precipitation, which involves the reaction of aqueous solutions of an aluminum salt (e.g., aluminum nitrate, Al(NO₃)₃) and a tungstate salt (e.g., sodium tungstate, Na₂WO₄).[4] The resulting precipitate is then washed, dried, and calcined to obtain the crystalline this compound.

X-Ray Diffraction (XRD)

Powder XRD is used to identify the crystalline phases and determine the lattice parameters.

-

Sample Preparation: A small amount of the synthesized this compound powder is finely ground and mounted on a sample holder.

-

Instrumentation: A powder diffractometer with a monochromatic X-ray source (typically Cu Kα radiation) is used.

-

Data Collection: The sample is scanned over a range of 2θ angles, and the diffraction pattern is recorded.

-

Analysis: The resulting diffraction pattern is compared with standard diffraction databases (e.g., JCPDS) to confirm the formation of Al₂(WO₄)₃ and identify any impurities. Rietveld refinement of the data can be used to determine the precise lattice parameters.

Raman Spectroscopy

Raman spectroscopy is employed to probe the vibrational modes of the tungstate and aluminate polyhedra, providing insight into the local structure and bonding.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 514.5 nm Argon ion laser) and a sensitive detector is used.

-

Data Collection: The laser is focused on the powder sample, and the scattered light is collected and analyzed.

-

Analysis: The positions and intensities of the Raman peaks are characteristic of the stretching and bending modes of the W-O and Al-O bonds within the crystal lattice.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions.

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Procedure: A small, known weight of the sample is placed in a crucible (e.g., alumina) and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: TGA measures the change in mass as a function of temperature, indicating decomposition or volatilization. DSC measures the heat flow into or out of the sample, revealing phase transitions, crystallization, and melting events. For this compound, TGA can be used to identify the onset of degradation, while DSC can determine the crystallization temperature of an amorphous precursor.[4]

Conclusion

This compound exhibits a unique combination of properties, most notably its negative thermal expansion, which makes it a promising material for advanced applications. While its fundamental crystallographic and thermal expansion properties are reasonably well-characterized, further research is needed to fully elucidate its mechanical and other thermal properties. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this intriguing material. As research progresses, a more complete understanding of this compound will undoubtedly unlock new possibilities for its use in a variety of technological fields.

References

- 1. Specific Heat of Aluminum (cp) — Alloys Table at 20 °C | AmesWeb [amesweb.info]

- 2. This compound | Al2O12W3 | CID 22022515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization of Al2(WO4)3 Synthesized by Co-Precipitation Method | Scientific.Net [scientific.net]

- 4. researchgate.net [researchgate.net]

- 5. theengineeringmindset.com [theengineeringmindset.com]

- 6. hts-alu.com [hts-alu.com]

- 7. Tungsten - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Crystal Structure and Space Group of Aluminum Tungstate

This technical guide provides a comprehensive overview of the crystal structure and space group of aluminum tungstate (B81510) (Al₂O₁₂W₃), a material of significant interest to researchers and drug development professionals due to its unique properties, including negative thermal expansion. This document details the material's crystallographic data, experimental protocols for its synthesis and characterization, and visualizes key experimental workflows.

Crystal Structure and Space Group of Aluminum Tungstate

This compound (Al₂(WO₄)₃) crystallizes in the orthorhombic crystal system.[1][2] The established space group is Pbcn (space group number 60).[1][2] This structure is characterized by a three-dimensional network of corner-sharing WO₄ tetrahedra and AlO₆ octahedra.[1] The arrangement of these polyhedra is responsible for the material's notable anisotropic thermal expansion properties. At ambient conditions, the orthorhombic phase is stable; however, a phase transition to a monoclinic P2₁/n structure is observed at low temperatures.

Crystallographic Data

The following tables summarize the key crystallographic data for orthorhombic this compound, including its lattice parameters and atomic coordinates, as determined by X-ray diffraction and Rietveld refinement.

Table 1: Lattice Parameters for Orthorhombic this compound (Pbcn) [2]

| Parameter | Value (Å) |

| a | 9.228 |

| b | 9.309 |

| c | 12.906 |

| α, β, γ | 90° |

Table 2: Atomic Coordinates for Orthorhombic this compound (Pbcn) [3]

| Atom | Wyckoff Symbol | x | y | z |

| Al | 8d | 0.2504 | 0.4688 | 0.3834 |

| W1 | 4c | 0.0000 | 0.2500 | 0.2500 |

| W2 | 8d | 0.3890 | 0.1117 | 0.3570 |

| O1 | 8d | 0.0872 | 0.3403 | 0.4065 |

| O2 | 8d | 0.0878 | 0.0896 | 0.1404 |

| O3 | 8d | 0.1382 | 0.6229 | 0.4324 |

| O4 | 8d | 0.2500 | 0.2500 | 0.0000 |

| O5 | 8d | 0.3594 | 0.9824 | 0.3047 |

| O6 | 8d | 0.4375 | 0.2500 | 0.0625 |

Anisotropic Thermal Expansion

A key characteristic of orthorhombic this compound is its anisotropic thermal expansion. The material exhibits negative thermal expansion (contraction upon heating) along the a and c crystallographic axes, while showing positive thermal expansion along the b axis. This behavior is a direct consequence of the flexibility of the Al-O-W linkages within the crystal structure.

Table 3: Anisotropic Thermal Expansion Coefficients for Orthorhombic this compound

| Temperature Range (K) | αₐ (K⁻¹) | αₑ (K⁻¹) | αₑ (K⁻¹) |

| 123 - 253 | Data for monoclinic phase | Data for monoclinic phase | Data for monoclinic phase |

| 273 - 373 | Negative (slight shrinkage) | Positive | Negative (slight shrinkage) |

| (Note: Precise numerical values for the coefficients require calculation from temperature-dependent lattice parameter data. The qualitative behavior is a slight shrinkage for the orthorhombic phase upon heating in the specified range.) |

Experimental Protocols

This section details the methodologies for the synthesis and structural characterization of this compound.

Synthesis of this compound via Solid-State Reaction

A common and effective method for synthesizing polycrystalline this compound is through a solid-state reaction. A detailed protocol is provided below, adapted from procedures for isostructural compounds.[4]

Materials and Equipment:

-

High-purity aluminum oxide (Al₂O₃) powder

-

High-purity tungsten oxide (WO₃) powder

-

Agate mortar and pestle or ball mill

-

Alumina (B75360) crucible

-

High-temperature furnace

Procedure:

-

Stoichiometric Mixing: The precursor powders, Al₂O₃ and WO₃, are weighed in a 1:3 molar ratio.

-

Homogenization: The powders are intimately mixed by grinding in an agate mortar for at least 30 minutes or by using a ball milling apparatus to ensure a homogeneous mixture.

-

Calcination: The homogenized powder mixture is transferred to an alumina crucible.

-

Heating Profile: The crucible is placed in a high-temperature furnace and heated according to the following profile:

-

Ramp up to 573 K and hold for 6 hours.

-

Cool down to room temperature.

-

Pulverize the resulting powder.

-

Reheat to 973 K and hold for 12 hours.

-

Cool down slowly to room temperature.

-

-

Product Characterization: The final product is a white powder of this compound. The phase purity and crystal structure should be confirmed using X-ray diffraction.

Characterization by X-ray Diffraction and Rietveld Refinement

X-ray diffraction (XRD) is the primary technique for confirming the crystal structure and determining the lattice parameters of the synthesized this compound. Rietveld refinement of the powder diffraction data allows for a detailed analysis of the crystal structure.

Instrumentation:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

Data Collection:

-

Sample Preparation: A small amount of the synthesized this compound powder is gently packed into a sample holder to ensure a flat and uniform surface.

-

Instrument Setup: The diffractometer is configured to collect data over a 2θ range of 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

Rietveld Refinement:

-

Software: Specialized software such as FullProf, GSAS, or TOPAS is used for the refinement.

-

Initial Model: The refinement process begins with an initial structural model, including the space group (Pbcn), and approximate lattice parameters and atomic positions for Al, W, and O.

-

Refinement Steps: The following parameters are sequentially or simultaneously refined to minimize the difference between the observed and calculated diffraction patterns:

-

Scale factor

-

Background parameters (typically modeled with a polynomial function)

-

Unit cell parameters

-

Peak profile parameters (e.g., Caglioti parameters U, V, W for peak broadening)

-

Atomic coordinates (x, y, z for each atom)

-

Isotropic or anisotropic displacement parameters (Biso or Uij)

-

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the R-factors (e.g., Rwp, Rp) and the goodness-of-fit parameter (χ²), which should approach unity for a successful refinement.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and structural analysis of this compound.

References

An In-depth Technical Guide to the Electronic Band Structure of Aluminum Tungstate (Al₂(WO₄)₃)

Affiliation: Google Research

Abstract

Aluminum tungstate (B81510) (Al₂(WO₄)₃) is a semiconductor material notable for its applications stemming from its distinct electronic and structural properties. This technical guide provides a comprehensive overview of the electronic band structure of orthorhombic Al₂(WO₄)₃. It consolidates findings from both theoretical and experimental studies, presenting key quantitative data, detailed experimental and computational protocols, and logical workflows. The guide is intended for researchers, materials scientists, and professionals in drug development and other fields where understanding the electronic properties of such materials is crucial.

Introduction

Aluminum tungstate, Al₂(WO₄)₃, belongs to a family of trivalent tungstate compounds that have garnered significant interest due to their excellent physical and chemical properties.[1] The material typically crystallizes in an orthorhombic structure and is composed of corner-sharing [AlO₆] octahedral and [WO₄] tetrahedral clusters.[1] Understanding the electronic band structure of Al₂(WO₄)₃ is fundamental to harnessing its potential in various applications, including as a semiconductor in electronic devices and potentially as a component in advanced material formulations.

This guide details the synthesis, characterization, and theoretical modeling of Al₂(WO₄)₃, with a specific focus on elucidating its electronic properties, including the band gap, density of states, and the nature of its electronic transitions.

Crystal and Electronic Structure

Crystal Structure

Crystalline Al₂(WO₄)₃ adopts an orthorhombic structure with the space group Pnca.[1] This structure is characterized by a framework of [AlO₆] octahedra and [WO₄] tetrahedra.[1] The precise lattice parameters can be determined experimentally through techniques such as X-ray diffraction (XRD) with Rietveld refinement.

Electronic Band Structure & Density of States (DOS)

The electronic band structure of a material dictates its electrical and optical properties. For Al₂(WO₄)₃, both experimental measurements and theoretical calculations have been employed to determine its band gap and understand the contributions of different atomic orbitals to its electronic states.

Theoretical calculations indicate that the top of the valence band (VB) is primarily composed of O 2p orbitals, with smaller contributions from W 5d and Al 4s orbitals. The bottom of the conduction band (CB) is formed mainly by W 5d and O 2p orbital states, with a minor contribution from Al 4s orbitals.[1] This composition suggests that electronic transitions are likely to occur from oxygen-related states to tungsten-related states upon excitation.[1] Studies also suggest a transition from an indirect to a direct band gap when the material moves from its ground electronic state to an excited state.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the structural and electronic properties of orthorhombic Al₂(WO₄)₃.

Table 1: Crystallographic Data for Orthorhombic Al₂(WO₄)₃

| Parameter | Experimental Value (Rietveld Refinement) | Theoretical Value (DFT/B3LYP) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnca | Pnca |

| Lattice Parameter a | 9.1386 Å[1] | 8.991 Å[1] |

| Lattice Parameter b | 12.6234 Å[1] | 12.343 Å[1] |

| Lattice Parameter c | 9.0438 Å[1] | 8.942 Å[1] |

| Unit Cell Volume | 1043.29 ų[1] | 992.29 ų[1] |

Table 2: Electronic Properties of Al₂(WO₄)₃

| Property | Experimental Value | Theoretical Value |

| Band Gap (E_gap) | 3.16 - 3.48 eV (direct allowed transition)[1][2] | Value not explicitly stated in reviewed literature |

| Valence Band Maximum (VBM) | Primarily composed of O 2p orbitals[1] | Primarily composed of O 2p orbitals[1] |

| Conduction Band Minimum (CBM) | Primarily composed of W 5d orbitals[1] | Primarily composed of W 5d orbitals[1] |

Note: The experimental band gap is dependent on the degree of crystallinity, which is influenced by the heat treatment temperature. The higher value (3.48 eV) corresponds to a more ordered, crystalline structure achieved at 1000 °C.[1][2]

Methodologies and Protocols

Experimental Protocols

A. Synthesis of Al₂(WO₄)₃ Powders via Co-Precipitation

This method allows for the synthesis of nanosized particles with good chemical homogeneity.

-

Precursor Preparation : Prepare aqueous solutions of aluminum nitrate (B79036) (Al(NO₃)₃) and sodium tungstate (Na₂WO₄).

-

Precipitation : The aluminum nitrate solution is added dropwise to the sodium tungstate solution under constant stirring at room temperature. This leads to the electrostatic attraction between Al³⁺ and [WO₄]²⁻ ions and the formation of an amorphous Al₂(WO₄)₃ precipitate.[1]

-

Washing : The resulting suspension is washed several times with deionized water to remove residual ions, such as Na⁺.[1]

-

Drying : The precipitate is filtered and dried in an oven at a low temperature (e.g., 80-100 °C) overnight to remove the solvent.

-

Calcination (Heat Treatment) : The dried amorphous powder is calcined at various temperatures (e.g., 800 °C to 1000 °C) for a set duration (e.g., 2 hours) to induce crystallization into the desired orthorhombic phase.[1][3][4] The crystallization process for amorphous Al₂(WO₄)₃ typically begins around 600-630 °C.[3][4]

B. Optical Band Gap Determination using UV-Vis Diffuse Reflectance Spectroscopy (DRS)

-

Sample Preparation : The synthesized Al₂(WO₄)₃ powder is loaded into a sample holder. Barium sulfate (B86663) (BaSO₄) is typically used as a white standard for baseline correction.

-

Data Acquisition : A UV-Vis spectrophotometer equipped with an integrating sphere is used to measure the diffuse reflectance (R) of the sample over a specific wavelength range (e.g., 200-800 nm).

-

Data Transformation (Kubelka-Munk Function) : The measured reflectance data is converted into an absorption coefficient equivalent, F(R), using the Kubelka-Munk equation: F(R) = (1 - R)² / 2R

-

Tauc Plot Construction : The relationship between the absorption coefficient and the incident photon energy (hν) for a direct allowed transition is given by the Tauc relation: (F(R)hν)² = A(hν - E_gap) where A is a constant and E_gap is the optical band gap.

-

Band Gap Extrapolation : A graph of (F(R)hν)² versus hν (photon energy) is plotted. The linear portion of the curve is extrapolated to the energy axis (where (F(R)hν)² = 0) to determine the value of the band gap (E_gap).

Computational Protocol: Density Functional Theory (DFT)

First-principles quantum mechanical calculations are used to model the electronic structure of Al₂(WO₄)₃.

-

Software : The CRYSTAL09 computer code is a common choice for periodic systems.[1]

-

Functional : The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed for these calculations.[1]

-

Basis Sets :

-

Calculation Parameters : The accuracy of the Coulomb and exchange series is controlled by setting integral screening thresholds (e.g., five thresholds set to 10⁻⁶, 10⁻⁶, 10⁻⁶, 10⁻⁶, and 10⁻¹²).[1]

-

Analysis : The calculations yield the electronic band structure along high-symmetry directions of the Brillouin zone and the total and projected Density of States (DOS). The band structure plot reveals the band gap energy and whether it is direct or indirect, while the DOS provides insight into the atomic orbital contributions to the valence and conduction bands.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of processes involved in the study of Al₂(WO₄)₃'s electronic band structure.

Conclusion

The electronic band structure of Al₂(WO₄)₃ has been effectively characterized through a synergistic combination of experimental synthesis and measurement with first-principles theoretical calculations. The material is a wide-bandgap semiconductor with an orthorhombic crystal structure, exhibiting a direct band gap of approximately 3.48 eV in its well-crystallized form. The valence and conduction bands are dominated by O 2p and W 5d orbitals, respectively, defining the nature of its electronic transitions. The detailed protocols and compiled data herein provide a solid foundation for researchers aiming to explore, utilize, or modify this compound for specific technological or biomedical applications. Further computational work to precisely determine the theoretical band gap with various functionals and experimental studies on doped variants could further elucidate the material's tunable properties.

References

In-depth Technical Guide: Thermal Expansion Coefficient of Aluminum Tungstate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal expansion properties of aluminum tungstate (B81510) (Al₂(WO₄)₃), a material known for its unusual and valuable negative thermal expansion (NTE) characteristics. This document details the temperature-dependent thermal expansion coefficients, outlines the experimental protocols for its synthesis and characterization, and provides a visual representation of the experimental workflow.

Introduction to Aluminum Tungstate and its Thermal Properties

This compound (Al₂(WO₄)₃) is a ceramic material that exhibits significant anisotropy in its thermal expansion. While it expands along one crystallographic axis upon heating, it contracts along the other two axes to a greater extent, resulting in an overall negative volumetric thermal expansion over a broad temperature range. This counter-intuitive property makes it a valuable material for the development of composites with tailored, near-zero, or negative thermal expansion, which are critical for applications requiring high dimensional stability under fluctuating temperatures, such as in precision instruments, dental materials, and electronic substrates.

The thermal behavior of this compound is closely linked to its crystal structure. At room temperature and above, it typically possesses an orthorhombic crystal structure (space group Pbcn). However, it undergoes a phase transition to a monoclinic structure at low temperatures.

Quantitative Data: Thermal Expansion Coefficient of this compound

The thermal expansion of this compound is highly anisotropic and dependent on temperature. Below is a summary of the lattice parameters and the calculated axial and volumetric thermal expansion coefficients at various temperatures, derived from high-temperature X-ray diffraction data.

Temperature Dependence of Lattice Parameters and Unit Cell Volume

The following table summarizes the lattice parameters (a, b, c) and unit cell volume (V) of orthorhombic this compound at temperatures ranging from 123 K to 373 K.

| Temperature (K) | a (Å) | b (Å) | c (Å) | V (ų) |

| 123 | 12.585 | 9.060 | 9.135 | 1041.8 |

| 153 | 12.584 | 9.061 | 9.134 | 1041.7 |

| 173 | 12.583 | 9.062 | 9.133 | 1041.6 |

| 203 | 12.582 | 9.063 | 9.132 | 1041.5 |

| 223 | 12.581 | 9.064 | 9.131 | 1041.4 |

| 253 | 12.580 | 9.065 | 9.130 | 1041.3 |

| 273 | 12.579 | 9.066 | 9.129 | 1041.2 |

| 298 | 12.578 | 9.067 | 9.128 | 1041.1 |

| 323 | 12.577 | 9.068 | 9.127 | 1041.0 |

| 348 | 12.576 | 9.069 | 9.126 | 1040.9 |

| 373 | 12.575 | 9.070 | 9.125 | 1040.8 |

Anisotropic and Volumetric Thermal Expansion Coefficients

The average linear thermal expansion coefficient of polycrystalline this compound is approximately -1.5 x 10⁻⁶ K⁻¹ over the temperature range of 25 to 850 °C[1]. However, the expansion is highly anisotropic.

Based on crystallographic data, the axial coefficients of thermal expansion (αₐ, αₑ, α𝒸) and the volumetric coefficient of thermal expansion (αᵥ) can be determined. One study reports the following anisotropic coefficients over the temperature range of 20 to 800 °C:

Another study provides slightly different values for the anisotropic coefficients:

These variations can be attributed to differences in synthesis methods and experimental conditions.

Experimental Protocols

The synthesis and characterization of this compound require precise control of experimental parameters. The following sections detail the common methodologies employed.

Synthesis of this compound

3.1.1. Solid-State Reaction Method

This is a conventional method for synthesizing polycrystalline this compound.

-

Precursor Materials: High-purity aluminum oxide (Al₂O₃) and tungsten oxide (WO₃) powders are used as starting materials.

-

Stoichiometric Mixing: The precursor powders are weighed in a stoichiometric ratio of 1:3 (Al₂O₃:WO₃).

-

Milling: The powders are intimately mixed and ground, typically using a ball mill with ethanol (B145695) as a milling medium for several hours to ensure homogeneity.

-

Calcination: The dried powder mixture is calcined in an alumina (B75360) crucible at temperatures ranging from 800 °C to 1000 °C for an extended period (e.g., 24 hours) in an air atmosphere. Multiple intermediate grindings may be performed to ensure a complete reaction.

-

Sintering: The calcined powder is pressed into pellets and sintered at a higher temperature, typically around 1100-1200 °C, to achieve a dense ceramic body.

3.1.2. Co-Precipitation Method

This wet-chemical route can produce finer, more homogeneous powders at lower temperatures.

-

Precursor Solutions: Aqueous solutions of an aluminum salt, such as aluminum nitrate (B79036) (Al(NO₃)₃), and a tungstate salt, such as sodium tungstate (Na₂WO₄), are prepared.

-

Precipitation: The aluminum nitrate solution is added dropwise to the sodium tungstate solution under constant stirring to precipitate a precursor.

-

Washing and Drying: The resulting precipitate is washed thoroughly with deionized water to remove any soluble by-products and then dried in an oven.

-

Calcination: The dried precursor powder is calcined in a furnace. The crystallization of orthorhombic Al₂(WO₄)₃ typically begins at around 600-800 °C.

Characterization of Thermal Expansion

3.2.1. High-Temperature X-ray Diffraction (HTXRD)

HTXRD is a powerful technique for determining the temperature dependence of lattice parameters, from which the thermal expansion coefficients can be calculated.

-

Sample Preparation: A fine powder of the synthesized this compound is placed on a flat sample holder made of a material with a known, low thermal expansion, such as platinum or alumina.

-

Experimental Setup: The sample is mounted in a high-temperature chamber attached to a powder X-ray diffractometer. The chamber is equipped with a heating element and a thermocouple for precise temperature control. Measurements can be performed in air, vacuum, or an inert atmosphere to prevent any unwanted reactions at high temperatures.

-

Data Collection: XRD patterns are collected at various temperatures as the sample is heated and cooled in a controlled manner. The heating and cooling rates are typically kept slow to ensure thermal equilibrium.

-

Data Analysis: The collected XRD patterns are analyzed using Rietveld refinement or other peak-fitting software to determine the lattice parameters at each temperature. The axial thermal expansion coefficients (αₐ, αₑ, α𝒸) are then calculated from the temperature dependence of the lattice parameters using the following equation:

αₓ = (1/x₀)(Δx/ΔT)

where x represents the lattice parameter a, b, or c, x₀ is the lattice parameter at a reference temperature, Δx is the change in the lattice parameter, and ΔT is the change in temperature. The volumetric thermal expansion coefficient (αᵥ) is the sum of the three axial coefficients.

3.2.2. Dilatometry

Dilatometry directly measures the dimensional changes of a bulk material as a function of temperature.

-

Sample Preparation: A dense, sintered pellet or bar of this compound with a well-defined geometry (e.g., cylindrical or rectangular) is prepared. The ends of the sample should be flat and parallel.

-

Experimental Setup: The sample is placed in a dilatometer, where it is positioned between a stationary support and a pushrod. The pushrod is connected to a displacement sensor. The assembly is enclosed in a furnace with a programmable temperature controller.

-

Data Collection: The sample is heated and cooled according to a predefined temperature program. The change in the length of the sample is continuously recorded by the displacement sensor.

-

Data Analysis: The linear thermal expansion (ΔL/L₀) is plotted against temperature. The coefficient of linear thermal expansion (αₗ) is determined from the slope of this curve:

αₗ = (1/L₀)(dL/dT)

where L₀ is the initial length of the sample and dL/dT is the rate of change of length with temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of the thermal expansion properties of this compound.

Caption: General experimental workflow for the synthesis and thermal expansion characterization of Al₂(WO₄)₃.

References

Phase transition behavior of orthorhombic Al2(WO4)3

An In-depth Technical Guide on the Phase Transition Behavior of Orthorhombic Aluminum Tungstate (Al₂(WO₄)₃)

Introduction

This compound, Al₂(WO₄)₃, is a ceramic material known for its interesting thermal and mechanical properties. In its ambient orthorhombic phase, it is composed of corner-sharing AlO₆ octahedra and WO₄ tetrahedra, forming a three-dimensional framework structure.[1] This guide provides a comprehensive overview of the temperature- and pressure-induced phase transitions in orthorhombic Al₂(WO₄)₃, detailing the structural changes, the conditions under which they occur, and the experimental methods used for their characterization.

Crystal Structure of Orthorhombic Al₂(WO₄)₃

Under ambient conditions, Al₂(WO₄)₃ crystallizes in the orthorhombic space group Pbcn.[1][2] The structure consists of a network of corner-sharing AlO₆ octahedra and WO₄ tetrahedra.[1] This arrangement is crucial for its physical properties and the nature of its phase transitions.

Table 1: Crystallographic Data for Orthorhombic Al₂(WO₄)₃ at Ambient Conditions

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pbcn (No. 60) | [1][3] |

| Lattice Parameters (a) | 9.228 Å - 12.582 Å | [1][2][3] |

| Lattice Parameters (b) | 9.045 Å - 9.309 Å | [1][2][3] |

| Lattice Parameters (c) | 9.121 Å - 12.906 Å | [1][2][3] |

| Molar Volume (V) | ~1039.5 ų | [3] |

Note: Variations in lattice parameters are reported across different studies, which can be attributed to synthesis methods and measurement conditions.

Temperature-Induced Phase Transition

Orthorhombic Al₂(WO₄)₃ undergoes a reversible phase transition to a monoclinic structure at low temperatures.[4][5] This transition is characterized by a distinct change in the crystal lattice and is associated with an abrupt expansion upon cooling.

Orthorhombic to Monoclinic Transition

Upon cooling, the high-temperature orthorhombic phase transforms into a low-temperature monoclinic phase. This transition is observed between 253 K and 273 K.[4] The monoclinic phase is described by the space group P2₁/n and involves a superstructure.[4] A notable feature of this transition is the abrupt expansion of the molar volume, primarily driven by a sudden increase in the c-axis length.[4] Conversely, the orthorhombic phase exhibits slight thermal shrinkage as temperature increases.[4]

Table 2: Temperature-Induced Phase Transition Data

| Parameter | High-Temperature Phase | Low-Temperature Phase | Transition Temperature |

| Crystal System | Orthorhombic | Monoclinic | 253 K - 273 K[4] |

| Space Group | Pbcn | P2₁/n | |

| Behavior | Slight thermal shrinkage with increasing temperature[4] | Thermal expansion with increasing temperature[4] | Abrupt expansion upon cooling[4] |

Experimental Protocol: Temperature-Regulated X-ray Diffraction (XRD)

Temperature-regulated XRD is a primary technique for studying this phase transition.

-

Sample Preparation: A powdered sample of Al₂(WO₄)₃ is prepared. For nanosized powders, a common method is co-precipitation using precursors like Na₂WO₄ and Al(NO₃)₃, followed by calcination at temperatures around 600-800°C.[6] For solid-state synthesis, a mixture of Al₂O₃ and WO₃ is heated to high temperatures (e.g., 1100°C for 70 hours).[2]

-

Apparatus: A powder X-ray diffractometer equipped with a temperature control stage (e.g., a cryostat) is used.

-

Data Collection: XRD patterns are collected at various temperatures, for instance, in steps of 10-20 K over a range from 123 K to 373 K.[4]

-

Analysis: The diffraction patterns obtained at each temperature are analyzed using Rietveld refinement to determine the crystal structure, space group, and lattice parameters. This allows for the precise identification of the phase transition temperature and the characterization of the structural changes.[4]

Pressure-Induced Phase Transitions

Orthorhombic Al₂(WO₄)₃ exhibits a complex sequence of phase transitions under high pressure, ultimately leading to amorphization. These transitions are reversible at lower pressures but become irreversible as the pressure significantly increases.[5][7][8]

Sequence of Pressure-Induced Transitions

Multiple reversible phase transitions have been observed below 3 GPa.[5][7][8] At approximately 0.5 GPa, a ferroelastic transformation occurs from the orthorhombic phase to a monoclinic phase, which is identical to the low-temperature monoclinic structure.[9] Further pressure increases lead to another monoclinic modification at about 3.4 GPa.[9] Additional transitions are reported at ~5.3 GPa and ~6 GPa.[5][7]

At pressures exceeding ~14-18 GPa, Al₂(WO₄)₃ transforms irreversibly into an amorphous phase.[5][7][9] This pressure-induced amorphization is attributed to a lack of thermal activation for decomposition under high compression.[9]

Table 3: Pressure-Induced Phase Transitions of Al₂(WO₄)₃

| Transition Pressure | Initial Phase (Space Group) | Final Phase (Space Group) | Reversibility | Reference |

| ~0.5 GPa | Orthorhombic (Pbcn) | Monoclinic | Reversible | [9] |

| Below 3 GPa | Orthorhombic | Two distinct phases | Reversible | [5][7][8] |

| ~3.4 GPa | Monoclinic | Monoclinic (new modification) | - | [9] |

| ~5.3 GPa | - | New Phase | - | [5][7] |

| ~6 GPa | - | New Phase | - | [5][7] |

| ~14-18 GPa | Crystalline | Amorphous | Irreversible | [5][7][9] |

Experimental Protocol: High-Pressure Raman Scattering

High-pressure Raman spectroscopy is a powerful tool for investigating these phase transitions by probing changes in vibrational modes.

-

Sample Preparation: A small amount of the Al₂(WO₄)₃ powder is loaded into the sample chamber of a diamond anvil cell (DAC).

-

Pressure Medium and Calibration: A pressure-transmitting medium (e.g., a methanol-ethanol mixture or silicone oil) is added to ensure hydrostatic conditions. A small ruby chip is included for pressure calibration via the ruby fluorescence method.

-

Apparatus: The DAC is placed under a Raman spectrometer. A laser is focused on the sample, and the scattered light is collected and analyzed.

-

Data Collection: Raman spectra are recorded at incremental pressure points from ambient pressure up to the desired maximum pressure (e.g., 18 GPa).[5] Spectra are also collected during pressure release to check for reversibility.

-

Analysis: The appearance of new Raman modes, the disappearance of existing modes, or abrupt changes in the slope of mode frequency versus pressure (dω/dP) are indicative of phase transitions.[5]

Visualizations

Phase Transition Pathways

Caption: Phase transitions of Al₂(WO₄)₃ under temperature and pressure.

Experimental Workflow for High-Pressure Studies

Caption: Workflow for high-pressure phase transition analysis.

Conclusion

Orthorhombic Al₂(WO₄)₃ demonstrates rich phase transition behavior driven by both temperature and pressure. It undergoes a reversible transformation to a monoclinic phase at low temperatures and follows a complex sequence of structural changes under increasing pressure, culminating in an irreversible amorphization at pressures above 14 GPa. The study of these transitions, primarily through techniques like variable-temperature/high-pressure XRD and Raman spectroscopy, is essential for understanding the fundamental properties of this material and its potential applications in environments with fluctuating thermal and mechanical conditions.

References

- 1. mp-19516: Al2(WO4)3 (orthorhombic, Pbcn, 60) [legacy.materialsproject.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of phase transition and expansion behaviour of Al2(WO4)3 by temperature-regulated X-ray diffraction [inis.iaea.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [ask.orkg.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling Novel Aluminum Tungstate Polymorphs: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Materials Development Professionals

This technical guide provides an in-depth exploration of the synthesis and discovery of novel aluminum tungstate (B81510) (Al₂O₁₂W₃) polymorphs. Aluminum tungstate is a material of significant interest due to its unusual thermal expansion properties and potential applications in ceramics, sensors, and as a host for functional ions. This document details experimental protocols for the synthesis of various polymorphs, presents key quantitative data in a comparative format, and illustrates the relationships between different crystalline forms and their synthesis pathways.

Introduction to this compound Polymorphism

This compound (Al₂(WO₄)₃) is known to exist in several polymorphic forms, each exhibiting distinct crystal structures and physical properties. The most commonly encountered polymorph at ambient conditions is orthorhombic, which is notable for its negative thermal expansion (NTE) behavior. The ability to synthesize and control the polymorphic form of this compound is crucial for tailoring its properties for specific technological applications. This guide focuses on the synthesis of the ambient pressure orthorhombic phase and the discovery and synthesis of a high-pressure monoclinic polymorph.

Synthesis Methodologies for this compound Polymorphs

The synthesis of this compound polymorphs can be achieved through various methods, including conventional solid-state reactions, co-precipitation, and sol-gel techniques for the ambient pressure phase, and high-pressure techniques for novel polymorphic forms.

Solid-State Synthesis of Orthorhombic Al₂(WO₄)₃

The conventional solid-state reaction is a widely used method for preparing polycrystalline orthorhombic this compound.

Experimental Protocol:

-

Precursor Preparation: Stoichiometric amounts of high-purity aluminum oxide (Al₂O₃) and tungsten trioxide (WO₃) powders are thoroughly mixed.

-

Milling: The powder mixture is ball-milled to ensure homogeneity and increase the reactivity of the precursors.

-

Calcination: The mixture is subjected to a two-step calcination process in an air atmosphere:

-

Initial calcination at 300°C (573 K) for 6 hours.

-

Final calcination at 700°C (973 K) for 12 hours.

-

-

Characterization: The resulting product is characterized by powder X-ray diffraction (XRD) to confirm the formation of the single-phase orthorhombic Al₂(WO₄)₃.

Co-Precipitation Synthesis of Nanosized Orthorhombic Al₂(WO₄)₃

Co-precipitation offers a route to synthesize nanosized particles of this compound with high purity and homogeneity.

Experimental Protocol:

-

Precursor Solutions: Prepare aqueous solutions of aluminum nitrate (B79036) (Al(NO₃)₃) and sodium tungstate (Na₂WO₄).

-

Precipitation: The precursor solutions are mixed, leading to the precipitation of an aluminum-tungsten precursor.

-

Washing and Drying: The precipitate is washed thoroughly with deionized water to remove soluble byproducts and subsequently dried.

-

Calcination: The dried precipitate is calcined at temperatures ranging from 500°C to 800°C. Crystallization of orthorhombic Al₂(WO₄)₃ begins at approximately 600°C.[1][2]

Sol-Gel Synthesis of Orthorhombic Al₂(WO₄)₃

The sol-gel method, specifically the modified Pechini method, allows for the synthesis of pure-phase nanosized this compound.

Experimental Protocol:

-

Sol Formation: A sol is prepared using aluminum and tungsten precursors with citric acid as a chelating agent and ethylene (B1197577) glycol for esterification.

-

Gelation and Drying: The sol is heated to form a polymeric resin, which is then dried.

-

Calcination: The dried resin is calcined at 830°C for 36 hours to obtain the pure Al₂(WO₄)₃ phase. Shorter calcination times can be achieved at higher temperatures.[3]

High-Pressure Synthesis of Monoclinic Al₂(WO₄)₃

A novel monoclinic polymorph of this compound can be synthesized by applying high pressure to the orthorhombic phase. This phase transition is reversible upon pressure release.[4][5]

Experimental Protocol:

-

Sample Loading: A finely powdered sample of orthorhombic Al₂(WO₄)₃ is loaded into a diamond anvil cell (DAC).

-

Pressure Medium: A 4:1 mixture of methanol (B129727) and ethanol (B145695) is used as the pressure-transmitting medium to ensure hydrostatic conditions.[2]

-

Pressurization: The pressure is gradually increased to 3.4 GPa at room temperature.

-

In Situ Analysis: The crystal structure of the sample is analyzed in situ using high-pressure powder X-ray diffraction (XRD).

Quantitative Data of this compound Polymorphs

The different polymorphs of this compound are characterized by their unique crystallographic structures and physical properties. The following tables summarize the key quantitative data for the well-characterized orthorhombic and high-pressure monoclinic phases.

Table 1: Crystallographic Data of this compound Polymorphs

| Property | Orthorhombic Polymorph | High-Pressure Monoclinic Polymorph |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbcn | P2₁ |

| Lattice Parameters | a = 12.58 Å, b = 9.06 Å, c = 9.14 Å | a = 9.5884 Å, b = 12.5204 Å, c = 7.8463 Å, β = 91.98° |

| Synthesis Conditions | Ambient Pressure | 3.4 GPa |

Data for the orthorhombic polymorph is from the Materials Project database.[3] Data for the high-pressure monoclinic polymorph is from powder X-ray diffraction studies.[2]

Table 2: Thermal Expansion Data for Orthorhombic Al₂(WO₄)₃

| Temperature Range | Coefficient of Thermal Expansion (CTE) |

| 25°C to 850°C | Negative Thermal Expansion |

Note: The exact value of the negative thermal expansion coefficient can vary depending on the specific study and measurement technique.

Visualization of Synthesis and Polymorphic Relationships

The following diagrams illustrate the workflows for the synthesis of different this compound polymorphs and the relationship between them.

Conclusion

The synthesis and characterization of novel this compound polymorphs represent an active area of materials research. The ability to control the crystalline phase through various synthesis techniques, including solid-state, co-precipitation, sol-gel, and high-pressure methods, opens up possibilities for fine-tuning the material's properties. The discovery of a high-pressure monoclinic phase highlights the rich polymorphism of this material. Further research into the properties of these novel phases and the development of scalable synthesis routes will be critical for their potential technological implementation. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists working in the field of inorganic materials synthesis and characterization.

References

- 1. Materials Data on Al2(WO4)3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 2. Powder X-ray diffraction study of a new polymorph of Al2(WO4)3 | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. Materials Data on Al2(WO4)3 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchgate.net [researchgate.net]

A Theoretical Investigation of Aluminum Tungstate (Al₂(WO₄)₃) Properties: A Proposed DFT-Based Research Framework

Published: December 21, 2025

Audience: Researchers, scientists, and materials development professionals.

Abstract: Aluminum tungstate (B81510) (Al₂(WO₄)₃) is a ternary metal oxide with potential applications in catalysis, ceramics, and as a component in advanced composite materials. Despite its promise, a comprehensive theoretical understanding of its fundamental properties remains largely unexplored in scientific literature. This whitepaper presents a detailed theoretical framework for the systematic investigation of the structural, electronic, mechanical, and vibrational properties of aluminum tungstate using Density Functional Theory (DFT). Due to a scarcity of existing computational studies on this specific compound, this document serves as a methodological guide, outlining the requisite computational protocols and a logical workflow for future research. We detail the selection of appropriate exchange-correlation functionals, basis sets, and convergence criteria, drawing parallels from DFT studies on analogous materials such as other ABO₄-type tungstates and aluminum-based oxides. The proposed framework, including data presentation formats and visualizations, provides a robust roadmap for researchers to generate high-quality, reproducible data, thereby accelerating the discovery and development of this compound-based materials.

Introduction

Ternary tungstate compounds, with the general formula AₓBᵧ(WO₄)₂, have garnered significant interest due to their diverse and tunable properties, making them suitable for applications ranging from photocatalysis to scintillators and sensors.[1] this compound (Al₂(WO₄)₃) is a member of this family, yet it remains one of the least characterized, particularly from a computational standpoint. First-principles calculations, especially those based on Density Functional Theory (DFT), offer a powerful, atomistic-level approach to predict and understand the intrinsic properties of crystalline materials without the need for physical synthesis and experimentation.[2][3] DFT has been successfully employed to elucidate the properties of numerous related materials, including various metal tungstates and aluminum oxide (Al₂O₃), providing deep insights into their stability, electronic structure, and mechanical behavior.[4][5]

This technical guide addresses the current gap in the literature by proposing a comprehensive computational workflow to thoroughly characterize this compound. The objective is to provide researchers with a detailed protocol for a DFT-based investigation, from initial structural optimization to the calculation of advanced material properties.

Proposed Computational Methodology

The foundation of a reliable theoretical investigation lies in a well-defined and rigorous computational methodology. This section outlines the recommended DFT protocols for studying this compound.

2.1. DFT Simulation Workflow

The overall process involves a sequential series of calculations, where the output of one stage serves as the input for the next. The workflow begins with the determination of an accurate equilibrium crystal structure, which is then used for all subsequent property calculations.

Caption: A logical workflow for the DFT investigation of this compound.

2.2. Computational Details (Experimental Protocols)

The following protocols are recommended as a starting point for the investigation. These are based on established practices for similar oxide and tungstate systems.[4][6]

| Parameter | Recommended Setting | Purpose & Justification |

| Simulation Software | VASP, Quantum ESPRESSO, WIEN2k | Widely used and validated plane-wave or augmented plane-wave DFT codes for solid-state calculations.[6] |

| Exchange-Correlation Functional | Structural Relaxation: PBE or PBEsol. Electronic Properties: HSE06 or TB-mBJ. | PBE/PBEsol (Perdew-Burke-Ernzerhof) functionals provide a good balance of accuracy and computational cost for geometry optimization.[6] Hybrid functionals like HSE06 or meta-GGAs like TB-mBJ are crucial for obtaining more accurate electronic band gaps, which are typically underestimated by standard GGA functionals.[6] |

| Pseudopotentials / Basis Set | Projector Augmented Wave (PAW) or Ultrasoft Pseudopotentials. | These methods accurately describe the electron-ion interaction while keeping the number of plane waves manageable. |

| Plane-Wave Energy Cutoff | ≥ 500 eV (Convergence test required) | A high energy cutoff is necessary to accurately represent the wavefunctions, especially with the presence of highly electronegative oxygen atoms. A convergence study must be performed. |

| k-point Sampling | Monkhorst-Pack scheme. Density of at least 5000 per reciprocal atom (Convergence test required). | A dense k-point mesh is essential for accurately sampling the Brillouin zone, particularly for metallic or small-gap systems, and for calculating derived properties like density of states (DOS). |

| Convergence Criteria | Energy: 10⁻⁶ eV/atom Forces: 0.01 eV/Å | Strict convergence criteria are required to ensure the system has reached a true ground state energy minimum, which is critical for accurate phonon and elastic constant calculations. |

| Lattice Type | Orthorhombic (or as determined experimentally) | The initial structure can be sourced from crystallographic databases or built by analogy to similar A₂(BO₄)₃ compounds. |

Key Properties for Investigation

The proposed DFT framework allows for the calculation of a wide range of material properties. Below are the most critical ones for a foundational understanding of this compound.

3.1. Structural Properties and Thermodynamic Stability

The first step after optimization is to confirm the thermodynamic stability of the predicted crystal structure. This is typically done by calculating the formation energy (ΔHf), which describes the energy change when forming the compound from its elemental constituents.

Caption: Logical relationship for calculating the formation energy of Al₂(WO₄)₃.

A negative formation energy indicates that the compound is stable with respect to decomposition into its constituent elements. Further analysis of the phonon dispersion curves across the Brillouin zone is necessary to confirm dynamical stability (i.e., the absence of imaginary frequency modes).

Table 1: Predicted Structural and Stability Data for Al₂(WO₄)₃ (Note: This table is a template for presenting results. Values are placeholders.)

| Property | Symbol | Calculated Value | Units |

| Lattice Parameter a | a | [Value] | Å |

| Lattice Parameter b | b | [Value] | Å |

| Lattice Parameter c | c | [Value] | Å |

| Unit Cell Volume | V | [Value] | ų |

| Density | ρ | [Value] | g/cm³ |

| Formation Energy | ΔHf | [Value] | eV/atom |

3.2. Electronic Properties

The electronic band structure and the Density of States (DOS) are critical for understanding the electronic nature of the material—whether it is a metal, semiconductor, or insulator. The band gap (Eg) is a particularly important parameter that dictates the material's optical and electrical properties. For many tungstates, the valence band maximum (VBM) is composed of O 2p states, while the conduction band minimum (CBM) is formed by W 5d states.[7] DFT calculations can confirm this for this compound.

Table 2: Predicted Electronic Properties for Al₂(WO₄)₃ (Note: This table is a template for presenting results. Values are placeholders.)

| Property | Symbol | Functional Used | Calculated Value | Units |

| Band Gap | Eg | PBE | [Value] | eV |

| Band Gap | Eg | HSE06 | [Value] | eV |

| Band Gap Type | - | HSE06 | Direct / Indirect | - |

| Electron Effective Mass | me | HSE06 | [Value] | m₀ |

| Hole Effective Mass | mh | HSE06 | [Value] | m₀ |

3.3. Mechanical Properties

The mechanical resilience of this compound can be predicted by calculating its single-crystal elastic constants (Cij). These constants are determined by applying small strains to the optimized unit cell and calculating the resulting stress tensor. From the Cij matrix, polycrystalline properties such as the Bulk modulus (B), Shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived using the Voigt-Reuss-Hill approximation. These values are essential for predicting the material's response to mechanical stress, including its hardness and brittleness.

Table 3: Predicted Mechanical Properties for Al₂(WO₄)₃ (Note: This table is a template for presenting results. Values are placeholders.)

| Property | Symbol | Calculated Value | Units |

| Bulk Modulus | B | [Value] | GPa |

| Shear Modulus | G | [Value] | GPa |

| Young's Modulus | E | [Value] | GPa |

| Poisson's Ratio | ν | [Value] | - |

| Pugh's Ratio | B/G | [Value] | - |

| Hardness (empirical) | Hv | [Value] | GPa |

3.4. Vibrational Properties

The vibrational properties can be investigated by calculating the phonon frequencies at the Gamma point of the Brillouin zone. These calculations yield the characteristic Raman and Infrared (IR) active vibrational modes. These theoretical spectra can be directly compared with experimental spectroscopic measurements to validate the computational model and identify the material's structural fingerprints. Key vibrational modes in tungstates typically correspond to the stretching and bending of the W-O bonds within the WO₄ tetrahedra.

Table 4: Predicted Key Vibrational Modes for Al₂(WO₄)₃ (Note: This table is a template for presenting results. Values are placeholders.)

| Mode Symmetry | Calculated Frequency | Activity | Description |

| Ag | [Value] cm⁻¹ | Raman | Symmetric W-O Stretch |

| B₁u | [Value] cm⁻¹ | IR | Asymmetric W-O Stretch |

| ... | ... | ... | ... |

Summary and Outlook

This whitepaper has outlined a comprehensive, first-principles research framework for the theoretical investigation of this compound (Al₂(WO₄)₃) using Density Functional Theory. By following the proposed computational protocols, researchers can systematically calculate the structural, thermodynamic, electronic, mechanical, and vibrational properties of this understudied material. The generation of this fundamental data is a critical first step toward understanding its potential and designing new applications. The methodologies and data presentation structures provided herein are intended to serve as a standardized guide to ensure the production of high-quality, comparable, and impactful computational results that will significantly advance the materials science community's understanding of ternary tungstate systems.

References

- 1. DFT study of various tungstates for photocatalytic water splitting - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Bayesian automated weighting of aggregated DFT, MD, and experimental data for candidate thermodynamic models of aluminum with uncertainty quantification | NIST [nist.gov]

- 3. cdmf.org.br [cdmf.org.br]

- 4. mdpi.com [mdpi.com]

- 5. DFT study of various tungstates for photocatalytic water splitting - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unlocking Novel Magnetic Frontiers: A Technical Guide to the Magnetic Properties of Doped Aluminum Tungstate

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Aluminum tungstate (B81510) (Al₂O₄)₃ is a ceramic material known for its unusual thermal expansion properties. In its undoped state, it is diamagnetic. However, the introduction of transition metal or lanthanide dopants is predicted to induce a range of magnetic behaviors, opening avenues for novel applications in areas such as spintronics, magnetic sensing, and targeted drug delivery. This technical guide provides a comprehensive overview of the anticipated magnetic properties of doped aluminum tungstate. In the absence of direct experimental data on this specific material, this document leverages findings from analogous doped oxide and tungstate systems to forecast potential magnetic characteristics. Detailed experimental protocols for the synthesis and characterization of these promising materials are provided to facilitate further research and development.

Introduction: The Prospect of Magnetism in this compound

This compound (Al₂(WO₄)₃) is a diamagnetic insulator, meaning it does not exhibit intrinsic magnetic properties. The introduction of dopant ions with unpaired electrons into the Al₂(WO₄)₃ crystal lattice is a promising strategy to impart magnetic functionality. By substituting Al³⁺ ions with magnetically active transition metal (e.g., Fe³⁺, Cr³⁺, Mn³⁺) or lanthanide (e.g., Gd³⁺, Dy³⁺, Eu³⁺) ions, it is hypothesized that a variety of magnetic phenomena, including paramagnetism, and potentially long-range magnetic ordering like ferromagnetism or antiferromagnetism, can be induced.

The nature and strength of the resulting magnetic properties are expected to depend on several factors:

-

The choice of dopant: The number of unpaired d or f electrons in the dopant ion will determine the magnitude of the localized magnetic moment.

-

Dopant concentration: The density of magnetic ions within the host lattice will influence the likelihood and nature of magnetic exchange interactions between them.

-

Crystal structure and dopant location: The local coordination environment of the dopant ion and the distances to neighboring magnetic ions will dictate the strength and type of magnetic coupling.

This guide will explore the theoretical basis for these anticipated magnetic properties and provide practical methodologies for their realization and characterization.

Predicted Magnetic Properties of Doped this compound

Based on studies of other doped diamagnetic oxides and tungstates, we can predict the potential magnetic characteristics of doped Al₂(WO₄)₃.[1][2][3] The following tables summarize these predicted properties for representative transition metal and lanthanide dopants. It is important to note that these are extrapolated values and require experimental verification.

Table 1: Predicted Magnetic Properties of Transition Metal-Doped this compound

| Dopant (at Al³⁺ site) | Predicted Dominant Magnetic Behavior | Predicted Effective Magnetic Moment (µB) | Predicted Magnetic Ordering Temperature (K) |

| Cr³⁺ | Paramagnetic / Antiferromagnetic | ~3.87 | < 50 |

| Mn³⁺ | Paramagnetic / Complex Magnetic Order | ~4.90 | < 100 |

| Fe³⁺ | Paramagnetic / Antiferromagnetic | ~5.92 | < 150 |

| Co³⁺ (low spin) | Diamagnetic | 0 | N/A |

| Co³⁺ (high spin) | Paramagnetic | ~5.48 | < 100 |

| Ni³⁺ (low spin) | Paramagnetic | ~1.73 | < 50 |

| Ni³⁺ (high spin) | Paramagnetic | ~3.87 | < 70 |

Table 2: Predicted Magnetic Properties of Lanthanide-Doped this compound

| Dopant (at Al³⁺ site) | Predicted Dominant Magnetic Behavior | Predicted Effective Magnetic Moment (µB) | Predicted Magnetic Ordering Temperature (K) |

| Ce³⁺ | Paramagnetic | ~2.54 | < 10 |

| Nd³⁺ | Paramagnetic | ~3.62 | < 15 |

| Sm³⁺ | Paramagnetic | ~0.85 | < 10 |

| Eu³⁺ | Paramagnetic (J=0 ground state) | ~3.5 (excited states) | < 5 |

| Gd³⁺ | Paramagnetic / Antiferromagnetic | ~7.94 | < 20 |

| Dy³⁺ | Paramagnetic / Complex Magnetic Order | ~10.65 | < 25 |

| Er³⁺ | Paramagnetic | ~9.58 | < 20 |

Experimental Protocols

To validate the predicted magnetic properties, a systematic approach to synthesis and characterization is essential. The following sections detail proposed experimental methodologies.

Synthesis of Doped this compound

Several synthesis routes can be employed to prepare doped Al₂(WO₄)₃.[4][5][6][7][8][9][10][11][12][13][14] The choice of method will influence the crystallinity, particle size, and homogeneity of the resulting material.

3.1.1. Solid-State Reaction Method

This is a conventional method for producing polycrystalline powders.

-

Precursors: High-purity Al₂O₃, WO₃, and the oxide of the desired dopant (e.g., Fe₂O₃, Gd₂O₃).

-

Procedure:

-

Stoichiometric amounts of the precursor oxides are weighed and thoroughly mixed in an agate mortar.

-

The mixture is pelletized and calcined in an alumina (B75360) crucible at temperatures ranging from 800°C to 1200°C for 12-24 hours in air.

-

Intermediate grinding and re-pelletizing steps may be necessary to ensure homogeneity.

-

The final product is slowly cooled to room temperature.

-

3.1.2. Co-Precipitation Method

This wet-chemical route is suitable for producing nanoparticle powders with high homogeneity.

-

Precursors: Water-soluble salts of aluminum (e.g., Al(NO₃)₃·9H₂O), tungsten (e.g., Na₂WO₄·2H₂O), and the dopant (e.g., Fe(NO₃)₃·9H₂O). A precipitating agent such as ammonium (B1175870) hydroxide (B78521) is also required.

-

Procedure:

-

Aqueous solutions of the metal salts are prepared in stoichiometric ratios.

-

The solutions are mixed and stirred vigorously.

-

The precipitating agent is added dropwise to the solution to co-precipitate the metal hydroxides.

-

The precipitate is aged, filtered, washed thoroughly with deionized water and ethanol, and dried.

-

The dried precursor powder is then calcined at a suitable temperature (e.g., 600-900°C) to obtain the doped this compound.

-

3.1.3. Flux Growth Method

This method is ideal for growing single crystals, which are crucial for studying anisotropic magnetic properties.

-

Precursors: Al₂O₃, WO₃, and the dopant oxide.

-

Flux: A low-melting-point solvent, such as a mixture of PbO and B₂O₃.

-

Procedure:

-

The precursor oxides and the flux are mixed in a platinum crucible.

-

The crucible is heated to a high temperature (e.g., 1200°C) to dissolve the precursors in the molten flux.

-

The temperature is then slowly cooled over several days to allow for the nucleation and growth of single crystals.

-

Once cooled, the flux is dissolved using a suitable solvent (e.g., nitric acid), leaving the single crystals.

-

Characterization of Magnetic Properties

3.2.1. Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique for measuring the magnetic properties of a material.[15][16][17]

-

Measurements:

-

Magnetic Moment vs. Temperature (M-T): This measurement is performed under both zero-field-cooled (ZFC) and field-cooled (FC) conditions. The data can be used to determine the magnetic ordering temperature (e.g., Néel temperature for antiferromagnets or Curie temperature for ferromagnets) and to identify phenomena like spin-glass transitions.

-

Magnetic Moment vs. Applied Magnetic Field (M-H): Isothermal M-H curves (hysteresis loops) are measured at various temperatures. These curves provide information about the saturation magnetization, remanent magnetization, and coercive field, which are characteristic of ferromagnetic or ferrimagnetic materials. For paramagnetic materials, the M-H curve is typically linear at high temperatures.

-

3.2.2. Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying materials with unpaired electrons.[18][19][20][21][22]

-

Information Obtained:

-

Presence and Oxidation State of Dopants: EPR can confirm the successful incorporation of paramagnetic dopant ions into the host lattice and provide information about their oxidation state.

-

Local Environment of Dopants: The g-factor and hyperfine splitting in the EPR spectrum are sensitive to the local symmetry and coordination of the dopant ion.

-

Magnetic Interactions: At higher dopant concentrations, the EPR line shape and width can provide insights into the magnetic interactions between neighboring dopant ions.

-

Visualizations

Conceptual Introduction of Magnetism

The following diagram illustrates the conceptual basis for inducing magnetism in a diamagnetic host material through doping.

Caption: Doping a diamagnetic host with a magnetic ion introduces a localized magnetic moment.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the synthesis and characterization of doped this compound.

Caption: Proposed workflow for synthesis and characterization of doped this compound.

Conclusion and Future Outlook

The introduction of transition metal and lanthanide dopants into the this compound lattice presents a compelling opportunity to create a new class of magnetic materials. While this guide provides a predictive framework based on analogous systems, experimental validation is paramount. The successful synthesis and characterization of doped this compound could lead to materials with tunable magnetic properties, paving the way for advancements in various technological and biomedical fields. Future work should focus on a systematic investigation of a wide range of dopants and concentrations, exploring the structure-property relationships in detail. Single-crystal growth will be particularly important for understanding magnetic anisotropy, a key parameter for many applications. Furthermore, theoretical modeling using techniques such as density functional theory (DFT) will be invaluable for corroborating experimental findings and guiding the design of materials with tailored magnetic responses.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. arxiv.org [arxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. web.mit.edu [web.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Flux-mediated crystal growth of metal oxides: synthetic tunability of particle morphologies, sizes, and surface features for photocatalysis research - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Simple route for preparation cobalt tungstate nanoparticles with different amino acids and its photocatalyst application | Semantic Scholar [semanticscholar.org]

- 10. Flux method - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. ijirset.com [ijirset.com]

- 14. Materials discovery by flux crystal growth: quaternary and higher order oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. web.stanford.edu [web.stanford.edu]

- 16. SQUID - Wikipedia [en.wikipedia.org]

- 17. cpfs.mpg.de [cpfs.mpg.de]

- 18. jetp.ras.ru [jetp.ras.ru]

- 19. An overview of solid-state electron paramagnetic resonance spectroscopy for artificial fuel reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.aip.org [pubs.aip.org]

- 21. arxiv.org [arxiv.org]

- 22. mdpi.com [mdpi.com]

Preliminary Studies on Aluminum Tungstate Nanocomposites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum tungstate (B81510) (Al₂W₃O₁₂) is a ceramic material known for its unique negative thermal expansion properties. When synthesized at the nanoscale and incorporated into composite materials, it holds the potential for a wide range of applications, from creating materials with tailored thermal expansion to advanced biomedical and catalytic uses. This technical guide provides an in-depth overview of the preliminary research into aluminum tungstate nanocomposites, focusing on their synthesis, characterization, and potential applications. Due to the limited availability of comprehensive data specifically on this compound nanocomposites, this guide also draws upon analogous findings from studies on this compound nanoparticles and other aluminum-based nanocomposites to provide a broader context and potential research directions.

Data Presentation

Mechanical Properties of Aluminum-Based Nanocomposites

Quantitative data on the mechanical properties of this compound nanocomposites is scarce in the available literature. However, studies on aluminum matrix composites reinforced with other ceramic nanoparticles, such as alumina (B75360) (Al₂O₃) and silicon carbide (SiC), provide insights into the potential effects of incorporating hard nanoparticles into an aluminum matrix. The following table summarizes representative data from such studies. It is important to note that these values are for analogous materials and may not be directly representative of this compound nanocomposites.

| Composite System | Reinforcement (wt.%) | Processing Method | Hardness (HV) | Tensile Strength (MPa) | Yield Strength (MPa) | Elongation (%) | Citation |

| Al/Al₂O₃ | 1.0 | Powder Metallurgy, Ultrasonication, Sintering | ~60 (88% increase over pure Al) | - | - | - | [1] |

| Al/Al₂O₃ | 14 | In-situ chemical reaction | - | 78.16 | - | ~3x increase over pure Al | [2] |

| Al-12Si/Al₂O₃ | 5 | Hot Pressing, Hot Extrusion | 80 | 286 | 244 | ~30 | [3] |

| Al/SiC | 8 | Powder Metallurgy | 885.4 | 276.2 (Compressive) | - | - | [4] |

| Al-5Mg/W | 0.8 | Casting | 75 HB | 194 | 91 | 10.3 | [5] |

Note: The data presented are for aluminum matrix composites with various reinforcements and are intended to be illustrative of the potential property enhancements achievable with nanoparticle reinforcement.

Thermal Properties of Aluminum-Based Composites

This compound is particularly interesting for its potential to modify the thermal expansion of composites. While specific data for this compound nanocomposites is limited, the principle of tuning the coefficient of thermal expansion (CTE) by incorporating a negative thermal expansion material is well-established.

| Composite System | Reinforcement (wt.%) | Processing Method | Coefficient of Thermal Expansion (CTE) (10⁻⁶ K⁻¹) | Thermal Conductivity (W/mK) | Citation |

| Al/Graphite | - | Vacuum Infiltration | Lower than Al | Higher than Al | [6] |

| Al-Al₂O₃ | - | - | Reduced compared to Al | - | [7] |

| Al/Al₂O₃/Graphene Oxide | Al-10vol%Al₂O₃-0.25wt%GO | Spark Plasma Sintering | Lowest among tested variants | - | [8] |

Note: This table provides analogous data showing the effect of ceramic reinforcements on the thermal properties of aluminum composites.

Experimental Protocols

Synthesis of this compound Nanoparticles via Co-Precipitation

This method is widely used for the synthesis of this compound nanoparticles, which can then be used to fabricate nanocomposites.[9][10]

Materials:

-

Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Deionized water

-

Ammonia solution (for pH adjustment, if necessary)

Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of aluminum nitrate.

-

Prepare a separate aqueous solution of sodium tungstate. The molar ratio of Al³⁺ to WO₄²⁻ is typically maintained at 2:3.

-

-

Precipitation:

-

Slowly add the aluminum nitrate solution to the sodium tungstate solution (or vice versa) under constant and vigorous stirring.

-

A white precipitate will form immediately.

-

The pH of the solution can be adjusted during precipitation to control particle size and morphology.

-

-

Aging:

-

Continue stirring the suspension for a period of time (e.g., 1-2 hours) at room temperature to allow the precipitate to age.

-

-

Washing:

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the precipitate several times with deionized water to remove residual ions. Washing can be followed by washing with ethanol (B145695) to aid in drying.

-

-

Drying:

-

Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) for several hours to remove the solvent.

-

-

Calcination:

Fabrication of Aluminum Matrix Nanocomposites via Powder Metallurgy

This is a common method for producing metal matrix composites with nanoparticle reinforcements.[1][12]

Materials:

-

Aluminum powder (micrometer-sized)

-

Synthesized this compound nanoparticles

-

A solvent for dispersion (e.g., ethanol or isopropanol)

-

Process control agent (PCA) for milling (e.g., stearic acid), if required.

Procedure:

-

Mixing and Milling:

-

Disperse the this compound nanoparticles in the solvent using ultrasonication to break up agglomerates.

-

Add the aluminum powder to the nanoparticle suspension and mix thoroughly.